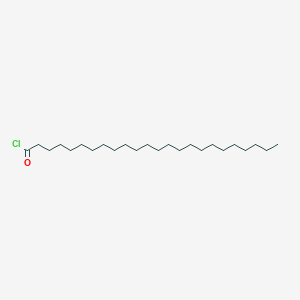
3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid
Übersicht
Beschreibung
3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid, commonly referred to as 3-DTPP, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a common building block in organic synthesis, and is widely used in the pharmaceutical, agrochemical and food industries. 3-DTPP is a versatile compound that can be used as a reactant, catalyst or intermediate in a variety of chemical reactions.
Wirkmechanismus
The mechanism of action of 3-DTPP is not fully understood. It is believed to act as a competitive inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the catabolism of pyrimidine nucleosides such as uracil and thymine. Inhibition of DPD by 3-DTPP results in the accumulation of pyrimidine nucleosides in cells, which can lead to changes in gene expression and signal transduction pathways.
Biochemical and Physiological Effects
3-DTPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme DPD, resulting in the accumulation of pyrimidine nucleosides in cells. This can lead to changes in gene expression, signal transduction pathways, and drug metabolism. 3-DTPP has also been shown to have an anti-proliferative effect on cancer cells, as well as an anti-inflammatory effect on macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-DTPP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable and can be stored at room temperature. However, it is important to note that 3-DTPP is a potent inhibitor of the enzyme DPD, which can lead to unexpected results in certain experiments.
Zukünftige Richtungen
The potential applications of 3-DTPP are vast and there are a number of future directions that can be explored. These include further research into its mechanism of action, its effects on gene expression and signal transduction pathways, and its potential therapeutic applications. Other potential applications include its use as a drug delivery system, its potential use in the synthesis of other compounds, and its potential use in the synthesis of novel drugs.
Wissenschaftliche Forschungsanwendungen
3-DTPP is an important compound in scientific research, as it is used in a variety of biochemical and physiological studies. It is used in studies of enzyme kinetics, enzyme inhibition, and protein-protein interactions. It is also used in studies of gene expression and regulation, as well as in the study of signal transduction pathways. 3-DTPP is also used in studies of drug metabolism and drug interactions.
Eigenschaften
IUPAC Name |
3-(2,6-dioxo-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-1-3-8-7(13)9(5)4-2-6(11)12/h1-4H2,(H,8,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODDNIYLAXHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)

![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)







![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)


